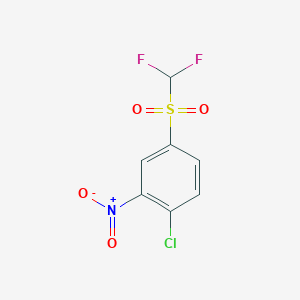

![molecular formula C8H8BrClS B1267256 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene CAS No. 16181-14-9](/img/structure/B1267256.png)

1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

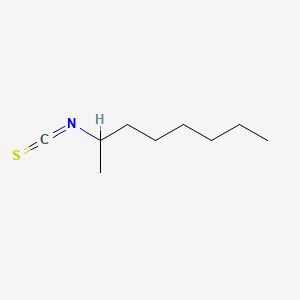

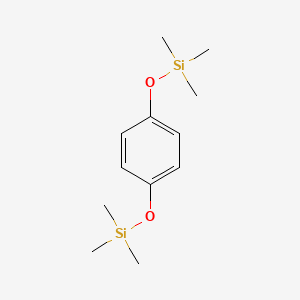

"1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene" is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications in synthesis and materials science. Its structure contains a bromine atom and a 2-chloroethylsulfanyl group attached to a benzene ring, making it a versatile precursor for various chemical transformations.

Synthesis Analysis

The synthesis of related brominated and sulfanyl-containing benzene derivatives often involves nucleophilic substitution reactions, where an aromatic bromide reacts with sulfanyl groups in the presence of suitable catalysts or under specific conditions. For instance, reactions with different electrophiles in the presence of zinc metal can yield various sulfone compounds, demonstrating the versatility of brominated precursors in multi-coupling reactions (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

The molecular structure of such compounds can be characterized by spectroscopic methods like NMR, IR, and sometimes XRD analysis. These techniques provide insights into the steric configuration, which can influence the compound's reactivity and interaction with other molecules. For example, the steric configuration of 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene derivatives can hinder tight intermolecular packing, affecting their solid-state properties (Liang Zuo-qi, 2015).

Applications De Recherche Scientifique

Molecular Electronics Building Blocks

1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene is utilized as a precursor in the synthesis of molecular wires for electronic applications. Aryl bromides like this compound serve as efficient building blocks for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are key components in molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis of Fluorescent Compounds

This compound has been used in the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene through the Wittig-Horner reaction, demonstrating notable photoluminescence properties. It exhibits strong fluorescence intensity in both solution and solid states, showing potential for applications in materials that require fluorescence (Liang Zuo-qi, 2015).

Synthesis of Non-Peptide Small Molecular Antagonists

In the pharmaceutical research field, 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene derivatives have been synthesized as precursors for non-peptide CCR5 antagonists. These compounds are of interest for their potential biological activities, although they are not related to direct drug use (Bi, 2015).

Organometallic Chemistry

The compound is used in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, a precursor in the formation of complex organometallic structures. These structures have applications in catalysis and materials science (Baker et al., 2012).

Propriétés

IUPAC Name |

1-bromo-4-(2-chloroethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFUHWBFQAXYSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308153 |

Source

|

| Record name | 1-bromo-4-[(2-chloroethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene | |

CAS RN |

16181-14-9 |

Source

|

| Record name | NSC202560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-4-[(2-chloroethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)